N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide
Description
This compound features a 7-chloro-substituted benzo[f][1,4]oxazepin-3-one core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The oxazepine ring is fused to a benzene ring, with a ketone group at position 3 and a chlorine substituent at position 5. Attached to the nitrogen at position 4 is an ethyl group, which is further linked to a propanamide moiety modified with a phenylsulfonyl group. The compound’s unique combination of a sulfonyl group and a chloro-oxazepine scaffold distinguishes it from simpler amides or heterocycles .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-6-7-18-15(12-16)13-23(20(25)14-28-18)10-9-22-19(24)8-11-29(26,27)17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUAFVIRPQMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of the core benzo[f][1,4]oxazepine structure. Here’s a general synthetic route:
Formation of the Benzo[f][1,4]oxazepine Core:
Starting with a chloro-substituted benzoic acid derivative, the compound undergoes cyclization in the presence of appropriate catalysts and solvents to form the oxazepine ring.
Oxidation and reduction steps are carefully controlled to maintain the integrity of the ring structure while introducing the necessary functional groups.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic or electrophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide.
Major Products Formed
Oxidation reactions may lead to ketones or carboxylic acids.
Reduction reactions typically yield primary or secondary amines.
Substitution reactions produce various derivatives depending on the substituents introduced.
Scientific Research Applications
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide finds applications in:
Chemistry: As a building block in organic synthesis and drug development.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Used in the development of novel materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: Interferes with signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as heterocyclic rings , sulfonamide/amide groups , or chlorinated aromatic systems .
Heterocyclic Core Modifications
(a) Dihydrobenzo[b][1,4]oxazin Derivatives
describes a compound synthesized from 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid, which shares a six-membered dihydro-oxazin ring fused to a benzene ring. Additionally, the absence of a sulfonamide group limits its similarity in electronic properties .
(b) Dihydrobenzo[b][1,4]dioxin Derivatives
Compound 7 from , (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide , contains a dihydrobenzo[b][1,4]dioxin ring. Unlike the target compound’s oxazepine, this structure features two oxygen atoms in the heterocycle, creating a more polarizable system. The acrylamide side chain in compound 7 may confer distinct reactivity compared to the sulfonamide-propanamide group in the target molecule .
Sulfonamide/Amide Functional Groups
(a) Hydroxamic Acids and Amides
lists several hydroxamic acids (e.g., compounds 6–10) and amides (e.g., N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide). These compounds share the amide backbone but lack the fused heterocyclic system.
(b) Sulfonamide-Containing Chromenones
The patent in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which includes a sulfonamide group linked to a chromenone-pyrazolopyrimidine scaffold. While this compound shares sulfonamide functionality with the target, its tricyclic chromenone system differs significantly from the chloro-oxazepine core, likely leading to divergent pharmacokinetic profiles .
Comparative Data Table
Research Findings and Mechanistic Insights
- Bioactivity: The target compound’s chloro-substituted oxazepine may enhance binding to hydrophobic pockets in proteins, while the sulfonamide group could mimic endogenous carboxylates or phosphates, enabling competitive inhibition .
- Synthetic Challenges : Unlike the hydroxamic acids in (synthesized via straightforward amidation), the target compound requires multi-step functionalization of the oxazepine core, as seen in ’s use of cesium carbonate for nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
